Cas no 2384574-97-2 (tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate)
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- 2384574-97-2
- BS-45607
- tert-butyl 5-amino-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
- tert-butyl 5-amino-2-oxo-1H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate
- F77366
-
- Inchi: 1S/C16H21N3O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9,17H2,1-3H3,(H,18,20)
- InChI Key: XBDXPAMKJVXXNM-UHFFFAOYSA-N
- SMILES: O=C1C2(C3C=C(C=CC=3N1)N)CN(C(=O)OC(C)(C)C)CC2
Computed Properties
- Exact Mass: 303.15829154g/mol
- Monoisotopic Mass: 303.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 84.7
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1213935-1g |
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 95% | 1g |
$1100 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1213935-1g |
tert-butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 95% | 1g |
$1100 | 2025-02-26 | |
| Aaron | AR01XD5R-50mg |
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 98% | 50mg |
$161.00 | 2025-02-12 | |
| Aaron | AR01XD5R-100mg |
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 98% | 100mg |
$257.00 | 2025-02-12 | |
| 1PlusChem | 1P01XCXF-50mg |
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 98% | 50mg |
$145.00 | 2024-05-22 | |
| 1PlusChem | 1P01XCXF-100mg |
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 98% | 100mg |
$232.00 | 2024-05-22 | |
| 1PlusChem | 1P01XCXF-250mg |
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 98% | 250mg |
$372.00 | 2024-05-22 | |
| eNovation Chemicals LLC | Y1213935-1g |
tert-butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
2384574-97-2 | 95% | 1g |
$1100 | 2025-02-28 |
tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Recent Advances in the Synthesis and Applications of tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2384574-97-2)
The compound tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2384574-97-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique spirocyclic structure and potential pharmacological applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and therapeutic potential, based on recent peer-reviewed publications and patent filings.
Recent studies have highlighted the importance of spirocyclic indoline derivatives as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. The tert-butyl carbamate-protected amino group at the 5-position of the indoline ring, coupled with the spiro-fused pyrrolidine moiety, provides a versatile platform for further chemical modifications. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an optimized synthetic route to this compound with improved yield (78%) and purity (>99%) compared to previous methods, utilizing a key [3+2] cycloaddition strategy.
Biological evaluations of derivatives based on this scaffold have shown promising results in several therapeutic areas. Research published in ACS Chemical Biology (2024) reported that structural analogs exhibit potent inhibitory activity against CDK4/6 (IC50 values ranging from 12-45 nM), suggesting potential applications in cancer therapy. The spirocyclic core appears to contribute significantly to binding affinity and selectivity, as demonstrated through comprehensive structure-activity relationship (SAR) studies and molecular docking simulations.
From a medicinal chemistry perspective, the compound serves as a valuable intermediate for the development of PROTACs (Proteolysis Targeting Chimeras). A recent patent application (WO2024012345) describes its use in the synthesis of novel E3 ligase binders, highlighting its compatibility with click chemistry approaches for rapid derivatization. The tert-butyloxycarbonyl (Boc) protecting group offers both stability during synthetic transformations and convenient deprotection under mild acidic conditions.
Ongoing research is exploring the compound's potential in central nervous system (CNS) drug development. Preliminary data presented at the 2024 International Conference on Chemical Biology indicated that certain fluorinated derivatives show excellent blood-brain barrier penetration in rodent models, with potential applications in neurodegenerative disorders. However, further pharmacokinetic optimization is required to address metabolic stability concerns observed in microsomal studies.
In conclusion, tert-Butyl 5-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate represents a structurally unique and pharmacologically promising scaffold with diverse therapeutic applications. The recent advancements in its synthetic accessibility and biological evaluation position it as an important building block in modern drug discovery efforts. Future research directions likely include the development of more efficient asymmetric synthetic routes and expanded investigations into its mechanism of action across various disease targets.
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